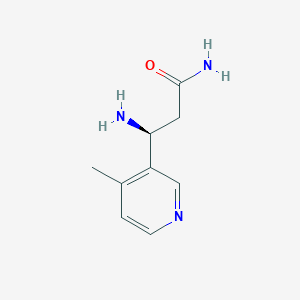

(3S)-3-Amino-3-(4-methylpyridin-3-yl)propanamide

Description

(3S)-3-Amino-3-(4-methylpyridin-3-yl)propanamide is a chiral amino acid derivative featuring a propanamide backbone with a stereospecific (3S) configuration. The compound’s core structure includes a 4-methylpyridin-3-yl substituent, which confers distinct electronic and steric properties.

Properties

Molecular Formula |

C9H13N3O |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

(3S)-3-amino-3-(4-methylpyridin-3-yl)propanamide |

InChI |

InChI=1S/C9H13N3O/c1-6-2-3-12-5-7(6)8(10)4-9(11)13/h2-3,5,8H,4,10H2,1H3,(H2,11,13)/t8-/m0/s1 |

InChI Key |

UPONQTNOCKCEBU-QMMMGPOBSA-N |

Isomeric SMILES |

CC1=C(C=NC=C1)[C@H](CC(=O)N)N |

Canonical SMILES |

CC1=C(C=NC=C1)C(CC(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(4-methylpyridin-3-yl)propanamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpyridine and appropriate amino acid derivatives.

Formation of Intermediate: The amino group is introduced through a series of reactions, including amination and protection-deprotection steps.

Coupling Reaction: The intermediate is then coupled with a propanamide derivative under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of (3S)-3-Amino-3-(4-methylpyridin-3-yl)propanamide may involve large-scale synthesis using automated reactors and continuous flow processes to ensure efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(4-methylpyridin-3-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The amino group and the pyridine ring can participate in substitution reactions with electrophiles or nucleophiles, resulting in the formation of substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Electrophiles like alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3S)-3-Amino-3-(4-methylpyridin-3-yl)propanamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(4-methylpyridin-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Structural and Electronic Differences

- Pyridine derivatives may also exhibit improved solubility in aqueous environments due to their basic nitrogen. Chlorophenyl analogs (e.g., ) are more lipophilic, which could enhance membrane permeability but reduce solubility. The electron-withdrawing chloro group may also influence electronic distribution, affecting interactions with biological targets.

- Substituent Position: The 3-methylpyridin-4-yl isomer () differs from the target compound’s 4-methylpyridin-3-yl group.

Physicochemical Properties

Molecular Weight :

- Pyridinyl derivatives (e.g., , MW 179.22) generally have lower molecular weights than chlorophenyl analogs (e.g., , MW 198.65), which may correlate with improved pharmacokinetic profiles.

- The hydrochloride salt (, MW 235.11) demonstrates increased molecular weight due to the addition of HCl, enhancing solubility in polar solvents.

Storage and Stability :

- The 4-chlorophenyl derivative () requires refrigeration (4 °C), suggesting sensitivity to thermal degradation, whereas storage conditions for pyridinyl analogs () are unspecified, implying greater stability.

Biological Activity

(3S)-3-Amino-3-(4-methylpyridin-3-yl)propanamide, a compound with significant biological potential, has garnered attention for its interactions with various biomolecules and its potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a chiral center at the carbon atom adjacent to the amino group, which contributes to its biological activity. The presence of a pyridine ring enhances its interaction with biological targets.

Chemical Formula: C8H11N3O

Molecular Weight: 165.19 g/mol

(3S)-3-Amino-3-(4-methylpyridin-3-yl)propanamide exhibits biological activity through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Binding : Its structural features allow it to bind to various receptors, modulating signaling pathways that are crucial for cellular communication and function.

- Antimicrobial Properties : Research indicates that this compound may possess antimicrobial activities against certain pathogens, making it a candidate for further investigation in antibiotic development.

Case Studies

- Antiviral Activity : A study demonstrated that derivatives of (3S)-3-amino-3-(4-methylpyridin-3-yl)propanamide exhibited antiviral properties against specific viruses, showing promise as a lead compound for drug development in virology .

- Anticancer Potential : In vitro studies revealed that this compound could inhibit the growth of cancer cell lines, suggesting its potential application in oncology .

Structure-Activity Relationship (SAR)

The biological activity of (3S)-3-amino-3-(4-methylpyridin-3-yl)propanamide is influenced by its chemical structure. The following table summarizes the SAR findings related to this compound:

| Structural Feature | Effect on Activity |

|---|---|

| Chiral Center | Enhances binding affinity |

| Pyridine Ring | Increases interaction with enzymes |

| Amino Group | Essential for receptor binding |

Comparative Analysis

Comparative studies with similar compounds have shown that variations in the substituent groups on the pyridine ring significantly affect biological activity. For instance, compounds with electron-withdrawing groups demonstrated increased potency compared to those with electron-donating groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.